Technical Monograph: 3-Bromo-5-ethoxy-4-methoxybenzaldehyde
Technical Monograph: 3-Bromo-5-ethoxy-4-methoxybenzaldehyde
The following technical guide provides an in-depth analysis of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde , a critical organobromine building block used in the synthesis of complex pharmaceutical agents, particularly phosphodiesterase (PDE) inhibitors and phenethylamine derivatives.[1][2]
CAS Registry Number: 81805-97-2 Molecular Formula: C₁₀H₁₁BrO₃ Molecular Weight: 259.10 g/mol [1][2][3][4]
Executive Summary & Strategic Utility
3-Bromo-5-ethoxy-4-methoxybenzaldehyde is a trisubstituted benzene derivative characterized by a specific substitution pattern: an aldehyde at C1, a bromine atom at C3, a methoxy group at C4, and an ethoxy group at C5.[1][2]
This compound acts as a "linchpin" scaffold in medicinal chemistry.[2] Its value lies in its orthogonal reactivity :
-
The Aldehyde (C1): Ready for reductive amination, oxidation to benzoic acid, or olefination (Wittig/Horner-Wadsworth-Emmons).[2]
-
The Aryl Bromide (C3): A prime handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of heteroaryl tails common in kinase inhibitors.[1][2]
-
The Alkoxy Pattern (C4/C5): Mimics the pharmacophore of several bioactive natural products and approved drugs (e.g., PDE4 inhibitors like Roflumilast analogs), optimizing lipophilicity and metabolic stability.[2]
Critical Distinction: Researchers must distinguish this compound (CAS 81805-97-2) from its regioisomer, 3-Bromo-4-ethoxy-5-methoxybenzaldehyde (CAS 90109-65-2).[1][2] The position of the ethoxy group profoundly affects structure-activity relationships (SAR).[1][2]
Chemical Profile & Physical Properties[2][5]
| Property | Data | Note |
| Appearance | White to off-white crystalline solid | Darkens upon exposure to light/air.[1][2] |
| Melting Point | 68–72 °C | Distinct from the 4-ethoxy isomer (mp ~48-54 °C).[1][2] |
| Boiling Point | ~327 °C (Predicted) | High vacuum distillation required for purification.[1][2] |
| Solubility | DCM, Chloroform, Ethyl Acetate, DMSO | Sparingly soluble in water; hydrolytically stable.[1][2] |
| Reactivity | Electrophilic Aromatic Substitution (EAS) deactivated | The aldehyde is EWG; Bromine is weakly deactivating but ortho/para directing.[1][2] |
| Storage | 2–8 °C, Inert Atmosphere (Argon/Nitrogen) | Aldehyde is prone to autoxidation to the benzoic acid.[1][2] |
High-Fidelity Synthesis Protocol
Rationale: The most robust synthetic route leverages the "Ortho-Directing" power of a phenolic hydroxyl group to install the bromine atom regioselectively, followed by alkylation to lock the structure.[1][2]
Route: The Ethyl Vanillin Pathway
This protocol avoids the formation of the unwanted 2-bromo isomer by utilizing steric hindrance and electronic guidance.[1][2]
Step 1: Regioselective Bromination
Precursor: Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde).[1][2]
Reagent: Bromine (
-
Mechanism: The hydroxyl group at C4 is a strong activating group and directs the electrophile (
) to the ortho position (C5).[1][2] The aldehyde at C1 is a meta director, reinforcing substitution at C5.[2] -
Procedure:
-
Dissolve Ethyl Vanillin (1.0 eq) in Glacial Acetic Acid.
-
Add Sodium Acetate (1.1 eq) to buffer the HBr byproduct.[2]
-
Dropwise addition of
(1.05 eq) at 15–20 °C. Control exotherm to prevent over-bromination. -
Quench with aqueous Sodium Bisulfite to remove excess bromine.[2]
-
Precipitate the intermediate: 5-Bromo-3-ethoxy-4-hydroxybenzaldehyde .[1][2]
-
Step 2: O-Methylation (The Locking Step)
Precursor: 5-Bromo-3-ethoxy-4-hydroxybenzaldehyde.[1][2]
Reagent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).[2]
Base: Potassium Carbonate (
-
Rationale: Methylation converts the reactive phenol into the target methoxy ether, "locking" the regiochemistry and increasing lipophilicity.[2]
-
Procedure:
-
Suspend the brominated phenol (1.0 eq) and
(2.0 eq) in anhydrous DMF. -
Add Methyl Iodide (1.2 eq) slowly at 0 °C, then warm to room temperature.
-
Stir for 4–6 hours (monitor via TLC).
-
Workup: Pour into ice water. The product, 3-Bromo-5-ethoxy-4-methoxybenzaldehyde , will precipitate.[1][2] Filter and recrystallize from Ethanol/Hexane.[2]
-
Synthesis Logic & Pathway Visualization
Figure 1: Step-wise synthesis ensuring correct regiochemistry via the Ethyl Vanillin route.
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.
-
¹H NMR (Chloroform-d, 400 MHz):
- 9.85 ppm (s, 1H, CHO ): Distinctive aldehyde singlet.[2]
-
7.65 ppm (d, 1H, Ar-H2 ): Doublet showing meta-coupling (
Hz).[1][2] - 7.40 ppm (d, 1H, Ar-H6 ): Doublet showing meta-coupling.[1][2]
- 4.15 ppm (q, 2H, OCH₂ CH₃): Quartet characteristic of the ethoxy group.[2]
- 3.95 ppm (s, 3H, OCH₃ ): Singlet for the methoxy group.[2]
- 1.50 ppm (t, 3H, OCH₂CH₃ ): Triplet.[2]
-
Validation Check: If the aromatic protons appear as a doublet of doublets with ortho-coupling (
Hz), you have synthesized the wrong isomer (bromine at C6).[2]
Applications in Drug Discovery
This scaffold is a versatile intermediate for "Divergent Synthesis."[2]
A. PDE4 Inhibitor Development
Analogous to Roflumilast and Apremilast , the 3,4-dialkoxybenzyl core is essential for binding to the PDE4 enzyme pocket.[2] The bromine atom allows for the introduction of novel side chains (e.g., pyridine N-oxides or benzamides) to improve potency and reduce emetic side effects.[2]
B. Phenethylamine Synthesis (The Shulgin Connection)
As noted in historical psychopharmacology literature (Alexander Shulgin, PiHKAL), this aldehyde is a precursor to 3-ethoxy-4-methoxy-5-bromophenethylamine .[1][2]
-
Workflow: Aldehyde
Henry Reaction (Nitromethane) Reduction ( ) Amine.[2]
C. Reaction Hub Diagram
Figure 2: Divergent synthetic utility of the 3-bromo-5-ethoxy-4-methoxybenzaldehyde core.[1][2]
Safety & Handling (MSDS Summary)
-
Hazards: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[2]
-
Handling: Use in a certified fume hood.[2] The compound is an alkylating agent precursor and an aldehyde; avoid inhalation of dust.[2]
-
Disposal: Halogenated organic waste streams.
References
-
Sigma-Aldrich. Product Specification: 3-Bromo-5-ethoxy-4-methoxybenzaldehyde (OTV000119).[1][2][5][6] Retrieved from [1]
-
ChemicalBook. CAS 81805-97-2 Entry & Properties.[1][2][7] Retrieved from [1][2]
-
Shulgin, A. T., & Shulgin, A. (1991).[2] PiHKAL: A Chemical Love Story.[2] Transform Press.[2] (Contextual reference for 3,4,5-substituted benzaldehyde synthesis).
-
PubChem. Compound Summary: 3-Bromo-5-ethoxy-4-methoxybenzaldehyde.[1][2][3][8] Retrieved from [1][2]
-
GuideChem. Supplier and Property Data for CAS 81805-97-2.[1][2] Retrieved from [1][2]
Sources
- 1. 108373-05-3|3-Bromo-4-ethoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 2. 3-Bromo-5-methoxybenzaldehyde | CAS#:262450-65-7 | Chemsrc [chemsrc.com]
- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 4. EnamineStore [enaminestore.com]
- 5. 3-Bromo-5-ethoxy-4-methoxybenzaldehyde AldrichCPR 81805-97-2 [sigmaaldrich.com]
- 6. 3-BROMO-5-ETHOXY-4-METHOXYBENZALDEHYDE | 81805-97-2 [chemicalbook.com]
- 7. 3-bromo-4-ethoxy-5-methoxybenzonitrile sigma-aldrich | Sigma-Aldrich [sigmaaldrich.com]
- 8. Shulgin: Preparation of 5-Hydroxypiperonal and Related Compounds - [www.rhodium.ws] [erowid.org]
